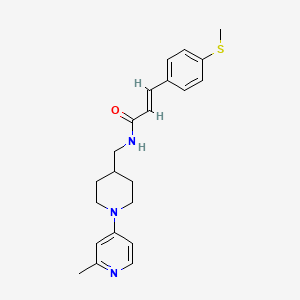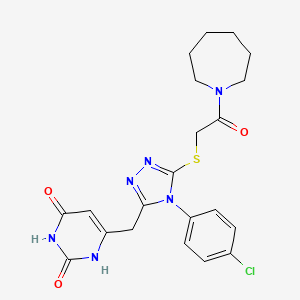
6-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H23ClN6O3S and its molecular weight is 474.96. The purity is usually 95%.
BenchChem offers high-quality 6-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. They can interact with various molecular targets within cancer cells, inhibiting cell proliferation and inducing apoptosis . The structural diversity of pyrimidine allows for the design of compounds that can target specific cancer cell lines or pathways, potentially leading to the development of new chemotherapeutic agents.
Antimicrobial and Antiviral Properties
These compounds exhibit significant antimicrobial and antiviral activities. They can be designed to interfere with the replication process of bacteria and viruses, making them potent candidates for treating infectious diseases . Their mechanism of action often involves the inhibition of enzymes critical for the life cycle of pathogens.
Cardiovascular Therapeutics
Pyrimidine derivatives are known to possess antihypertensive effects, which can be beneficial in the treatment of cardiovascular diseases . They can act on various pathways, such as calcium channels or angiotensin-converting enzyme (ACE), to help regulate blood pressure and improve heart function.
Central Nervous System (CNS) Agents
In the CNS, pyrimidine derivatives can have therapeutic roles as anticonvulsants, analgesics, and antidepressants . They may modulate neurotransmitter systems or ion channels to exert their effects, offering potential treatments for a range of neurological disorders.
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory properties of pyrimidine derivatives make them candidates for the treatment of chronic inflammatory conditions . They can inhibit the production of pro-inflammatory cytokines or the activity of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response.
Agricultural Applications
Pyrimidine derivatives can also serve as herbicides, controlling the growth of unwanted plants in agriculture . They may affect the photosynthesis pathway or other plant-specific metabolic processes, providing an effective means of weed management.
Environmental Applications
Some pyrimidine derivatives have been explored for their ability to adsorb heavy metals, which are environmental pollutants . This application is particularly relevant for the remediation of contaminated water and soil.
Antioxidant Properties
These compounds can act as antioxidants, protecting cells from oxidative stress by neutralizing free radicals . This property is valuable in preventing cellular damage and could be harnessed in various health supplements and pharmaceuticals.
properties
IUPAC Name |
6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3S/c22-14-5-7-16(8-6-14)28-17(11-15-12-18(29)24-20(31)23-15)25-26-21(28)32-13-19(30)27-9-3-1-2-4-10-27/h5-8,12H,1-4,9-11,13H2,(H2,23,24,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADLJWOKDQWBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

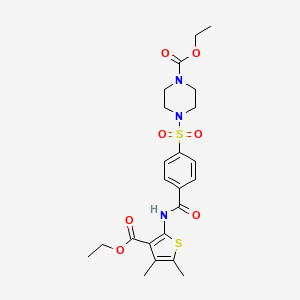
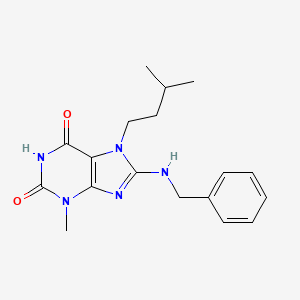
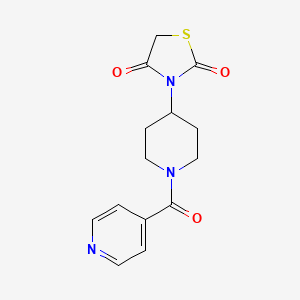
![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B2762042.png)
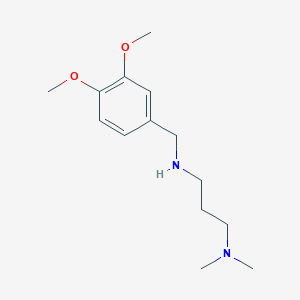
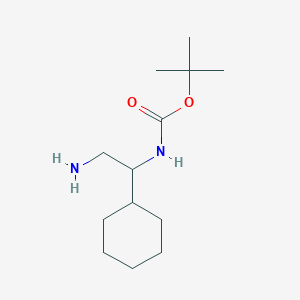
![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine](/img/structure/B2762046.png)

![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide](/img/structure/B2762051.png)
![4-[(2-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2762053.png)
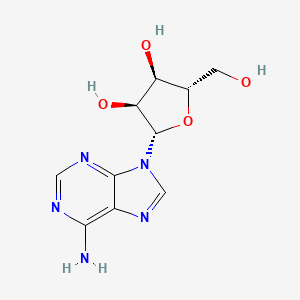
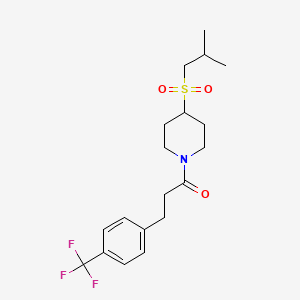
![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2762059.png)
